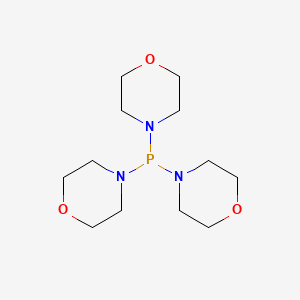

Tris(morpholino)phosphine

Description

Historical Trajectory and Seminal Discoveries in Tris(aminomethyl)phosphine Chemistry

The field of aminophosphine (B1255530) chemistry dates back to 1895 with the first synthesis by Michaelis and Luxembourg. nih.gov However, the specific subclass of tris(aminomethyl)phosphines, which feature a P(CH₂NR₂)₃ core structure, has a more recent history. The synthesis of these compounds was first reported by Coates and Hoye in 1960, prepared from tris(hydroxymethyl)phosphine (B1196123) and dialkylamines. nih.gov Since this initial discovery, the chemistry of tris(aminomethyl)phosphines has been systematically developed, leading to a wide array of derivatives. nih.gov

These compounds are typically synthesized in high yields under anaerobic conditions. nih.gov A key area of research has been the characterization of their electronic properties and how they change upon reaction. The formation of bonds with chalcogenide atoms (oxygen, sulfur, selenium) to form the corresponding phosphine (B1218219) oxides, sulfides, and selenides causes a significant downfield shift in the ³¹P NMR signal, indicating substantial changes in the electron distribution around the phosphorus atom. nih.gov

| Compound Class | ³¹P{¹H} NMR Chemical Shift Range (ppm) | Shift relative to free phosphine (ppm) |

| Free Tris(aminomethyl)phosphines | -63 to -59 | N/A |

| Tris(aminomethyl)phosphine oxides | +42 to +48 | +106 to +107 |

| Tris(aminomethyl)phosphine sulfides | +41 to +46 | +104 to +105 |

| Tris(aminomethyl)phosphine selenides | +25 to +30 | +88 to +89 |

| This table presents typical ³¹P{¹H} NMR chemical shift data for tris(aminomethyl)phosphines and their chalcogenide derivatives, illustrating the electronic changes at the phosphorus center upon oxidation or reaction. The data is compiled from findings in related research. nih.gov |

Contemporary Significance of Tris(morpholino)phosphine in Academic Inquiry

In contemporary academic research, this compound is investigated primarily for its role as a ligand in catalysis and coordination chemistry. Its unique properties stemming from its P-N bonds and hydrophilic morpholino groups are actively explored to develop novel chemical systems. rsc.orgnih.govrsc.org

One significant area of application is in palladium-catalyzed cross-coupling reactions. For instance, this compound was evaluated as a ligand in the Heck-Cassar-Sonogashira coupling reaction under aqueous micellar conditions. rsc.orgnih.gov In a comparative study, it was tested alongside other aminophosphine ligands. While it did not achieve the highest yield compared to more sterically hindered and lipophilic variants, its performance demonstrated the influence of ligand polarity on solubility and catalytic efficiency in aqueous media. rsc.orgnih.gov

| Entry | Ligand | Conversion (%) | Isolated Yield (%) |

| 1 | L1 (Tris(diethylamino)phosphine) | 94 | 85 |

| 2 | L2 (Tris(dimethylamino)phosphine) | 56 | 45 |

| 3 | L3 (this compound) | 44 | 36 |

| 4 | L4 ((n-Bu₂N)₃P) | full | 92 |

| This table summarizes the performance of various aminophosphine ligands, including this compound (L3), in a palladium-catalyzed Heck-Cassar-Sonogashira coupling reaction. The data highlights the differing efficiencies of the ligands under the tested aqueous micellar conditions. nih.gov |

Another prominent research application is in the synthesis of bio-inspired molecular models. This compound has been used to create mimics of the active sites of iron-only hydrogenase enzymes. rsc.org By incorporating this hydrophilic ligand into diiron dithiolate complexes, researchers aimed to improve the water solubility and protophilicity of these models. researchgate.netrsc.org Studies on the resulting mono- and di-substituted complexes showed that they possess electrocatalytic activity for proton reduction, with performance being enhanced in water-acetonitrile mixtures compared to pure acetonitrile (B52724). rsc.org This line of inquiry is crucial for developing catalysts for hydrogen production in aqueous environments. rsc.org

Foundational Research Areas within Organophosphorus Chemistry

Organophosphorus chemistry is a vast and vital field, with phosphines and their derivatives forming a cornerstone of modern catalysis and synthesis. rsc.orgrsc.org A foundational area of research is the use of phosphines as ligands in homogeneous catalysis, where they are essential components in a multitude of transformations, including industrially significant cross-coupling reactions. rsc.orgrsc.org The ability of phosphine ligands to stabilize metal centers and modulate their reactivity through steric and electronic effects has driven the development of highly efficient and selective catalysts. rsc.org

The synthesis of phosphines itself is a fundamental research topic. Traditional methods often involve the reaction of organometallic reagents with halogenophosphines or the reaction of metal phosphides with alkyl halides. beilstein-journals.org However, these methods can present challenges, and ongoing research focuses on developing more efficient and catalytic routes to access these valuable compounds. beilstein-journals.org

A significant thrust in organophosphorus chemistry is the design and synthesis of specialized phosphines to achieve specific catalytic outcomes. This includes the development of aminophosphines, like this compound, where P-N bonds confer distinct properties compared to the more common P-C bonded phosphines. rsc.orgnih.gov Research also extends to chiral phosphines for asymmetric catalysis, allowing for the synthesis of enantiomerically enriched products. gilheanyresearchgroup.com Furthermore, the chemistry of related species, such as phosphine oxides, is integral to the field. The deoxygenation of phosphine oxides back to trivalent phosphines is a key transformation, enabling catalytic cycles where the phosphine is regenerated and reused. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

trimorpholin-4-ylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N3O3P/c1-7-16-8-2-13(1)19(14-3-9-17-10-4-14)15-5-11-18-12-6-15/h1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYABZYIVQJYRDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1P(N2CCOCC2)N3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N3O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60293890 | |

| Record name | Tris(morpholino)phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60293890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5815-61-2 | |

| Record name | Tris(morpholino)phosphine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92800 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tris(morpholino)phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60293890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Tris Morpholino Phosphine and Its Analogues

Established Synthetic Routes to Tris(morpholino)phosphine

Two principal methods have been established for the synthesis of this compound, utilizing either tris(hydroxymethyl)phosphine (B1196123) or phosphorus trichloride (B1173362) as the phosphorus source.

A well-documented method for synthesizing tris(aminomethyl)phosphines, including this compound, involves the reaction of tris(hydroxymethyl)phosphine with a secondary amine, such as morpholine (B109124). nih.govmdpi.com This reaction was first reported in 1960 and has since become a systematic approach for preparing a large number of tris(aminomethyl)phosphine compounds. nih.govmdpi.com The syntheses are typically performed under anaerobic conditions and result in high yields of the desired product. nih.govmdpi.com This method's versatility allows for the creation of a diverse range of aminomethylphosphines, which have potential applications in various fields of chemistry and biochemistry. nih.gov

Tris(hydroxymethyl)phosphine itself is an organophosphorus compound prepared from tetrakis(hydroxymethyl)phosphonium (B1206150) salts. wikipedia.orggoogle.com It serves as a less toxic and non-pyrophoric substitute for phosphine (B1218219) (PH3) in reactions like the Phospha-Mannich condensation. tandfonline.comresearchgate.net

An alternative and widely used synthetic route involves the controlled reaction of phosphorus trichloride (PCl₃) with an appropriate amine. rsc.orgrsc.org For the synthesis of this compound, PCl₃ is reacted with morpholine. rsc.org This approach is a standard method for creating triarylphosphines and other phosphine derivatives. uu.nlrushim.ru The reaction of phosphorus halides with organometallic reagents is one of the most common strategies for phosphine synthesis. researchgate.net

The versatility of this method is demonstrated by the synthesis of various aminophosphine (B1255530) oxides, where phosphoryl chloride (POCl₃) or phenylphosphoryl dichloride (PhPOCl₂) is reacted with morpholine to yield this compound oxide and bis(morpholino)phenyl phosphine oxide, respectively. rsc.org

Synthesis of Related Tris(aminomethyl)phosphine Analogues and Derivatives

The synthetic frameworks used for this compound can be readily extended to produce a wide variety of related analogues. By substituting morpholine with other cyclic or acyclic secondary amines, a library of tris(aminomethyl)phosphines with different steric and electronic properties can be generated. These syntheses are generally straightforward and yield the products in high quantities. nih.gov

Examples of such analogues include derivatives of:

N-methylpiperazine mdpi.com

N-ethylpiperazine mdpi.com

Thiomorpholine mdpi.com

N-(2-pyridyl)piperazine mdpi.com

The table below showcases some of the synthesized tris(aminomethyl)phosphine analogues and the secondary amines used in their preparation.

| Secondary Amine | Resulting Tris(aminomethyl)phosphine Analogue |

| N-methylpiperazine | Tris((4-methylpiperazin-1-yl)methyl)phosphine |

| N-ethylpiperazine | Tris((4-ethylpiperazin-1-yl)methyl)phosphine |

| Thiomorpholine | Tris(thiomorpholinomethyl)phosphine |

| N-(2-pyridyl)piperazine | Tris((4-(pyridin-2-yl)piperazin-1-yl)methyl)phosphine |

Table based on data from mdpi.com

Furthermore, derivatives can be created through reactions at the phosphorus center. For instance, tris(hydroxymethyl)phosphine oxide (THPO) can be halogenated to form tris(chloromethyl)phosphine oxide or tris(bromomethyl)phosphine oxide, which are useful precursors for other functionalized compounds like tris(aminomethyl)phosphine oxide. researchgate.net

Methodologies for the Preparation of Chiral Tris(amino)phosphines

The synthesis of chiral tris(amino)phosphines, where the phosphorus atom is a stereocenter, has been achieved through condensation reactions. tandfonline.com The first examples of phosphines containing three different amino substituents were synthesized using this approach. tandfonline.com These chiral compounds can be converted to their corresponding selenides via a simple oxidative addition reaction. tandfonline.com

Another approach involves the synthesis of asymmetric aminophosphines by a stepwise aminolysis reaction. For example, dichloro(phenyl)phosphine can be reacted sequentially with two different amines, such as diisopropylamine (B44863) and morpholine, to yield a chiral product like (diisopropylamino)(morpholino)(phenyl)phosphine. tandfonline.com The development of chiral P,N-ligands is significant for their application in asymmetric catalysis, where they can induce high enantioselectivities. rsc.orgrsc.org Established methods for preparing optically pure phosphorus compounds, such as using (-)-ephedrine as a chiral auxiliary, are also employed. chalmers.se

Phospha-Mannich Reactions in the Formation of Phosphorus-Carbon-Nitrogen Linkages

The Phospha-Mannich reaction is a fundamental process in organophosphorus chemistry for creating phosphorus-carbon-nitrogen (P-C-N) linkages. tandfonline.comresearchgate.netsmolecule.com This reaction typically involves the condensation of a P-H compound, an amine, and a carbonyl compound (most commonly formaldehyde). tandfonline.comresearchgate.net It provides a powerful tool for designing a wide variety of phosphine ligands, including water-soluble, chiral, and macrocyclic structures. researchgate.net

Tris(hydroxymethyl)phosphine is a key reagent in these reactions, often serving as a stable and less hazardous source for both the phosphorus atom and the methylene (B1212753) bridge. tandfonline.comresearchgate.net The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde, which is then attacked by the nucleophilic phosphorus compound to form the P-C-N framework. smolecule.com The stability of the resulting linkage is a key feature of these products. smolecule.com The basicity of the amine component is crucial, with amines having a pKa greater than 7-8 showing optimal reactivity and leading to near-quantitative yields. smolecule.com

Coordination Chemistry and Ligand Properties of Tris Morpholino Phosphine

Stereoelectronic Profiling and Donor Properties of Tris(morpholino)phosphine

The coordination behavior of a phosphine (B1218219) ligand is fundamentally governed by its stereoelectronic properties. These properties, which include the ligand's size (sterics) and its ability to donate electrons to a metal center (electronics), dictate the stability, structure, and reactivity of the resulting metal complexes.

Spectroscopic Assessment of Ligand Electronic Environment via Nuclear Magnetic Resonance (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, is a powerful tool for probing the electronic environment of the phosphorus atom in phosphine ligands. The chemical shift (δ) of the phosphorus nucleus is highly sensitive to the nature of the substituents attached to it and its coordination state.

For tris(amino)phosphines, a class of compounds to which this compound belongs, the ³¹P{¹H} NMR chemical shifts of the free ligands are typically found in the range of -63 to -59 ppm. nih.gov Upon coordination to a metal center or formation of bonds with other elements, a significant change in the chemical shift is observed, reflecting an alteration in the electron distribution around the phosphorus atom. For instance, the formation of phosphine oxides, sulfides, or selenides by reacting tris(aminomethyl)phosphines with chalcogenide atoms results in a substantial downfield shift of the ³¹P NMR signal. This shift can be as large as 106–107 ppm for oxides, 104–105 ppm for sulfides, and 88–89 ppm for selenides. nih.gov This deshielding effect is indicative of a decrease in electron density at the phosphorus nucleus upon bond formation.

A similar downfield shift is anticipated upon the coordination of this compound to a metal cation, such as copper(I). This change in the ³¹P NMR chemical shift serves as a direct spectroscopic indicator of ligand coordination and provides insight into the electronic donor properties of the phosphine.

| Compound Class | ³¹P{¹H} NMR Chemical Shift Range (ppm) | Shift Relative to Free Phosphine (ppm) |

|---|---|---|

| Free Tris(aminomethyl)phosphines | -63 to -59 | N/A |

| Tris(aminomethyl)phosphine Oxides | +42 to +48 | +106 to +107 |

| Tris(aminomethyl)phosphine Sulfides | +41 to +46 | +104 to +105 |

| Tris(aminomethyl)phosphine Selenides | +25 to +30 | +88 to +89 |

Computational Analysis of Stereoelectronic Parameters (e.g., Tolman Electronic Parameters, Molecular Electrostatic Potential)

Another valuable computational tool for assessing ligand donor properties is the Molecular Electrostatic Potential (MEP). The minimum of the MEP (Vmin) in the region of the phosphorus lone pair provides a quantitative measure of the ligand's σ-donating ability. A more negative Vmin corresponds to a stronger electron-donating capability. Studies on tris(aminomethyl)phosphines have demonstrated the utility of Vmin in characterizing their electron-donating properties. This parameter can effectively describe the changes in electron density at the lone pair region resulting from the electronic effects of the substituents.

Formation and Structural Elucidation of Transition Metal Complexes

This compound's strong electron-donating character makes it an effective ligand for a variety of transition metals. Its coordination chemistry with copper(I), particularly in the presence of aromatic diimines, is of significant interest.

Copper(I) Coordination Complexes with Aromatic Diimines

Tris(amino)phosphines readily form stable complexes with copper(I) halides or pseudo-halides in the presence of aromatic diimine ligands (NN), such as 1,10-phenanthroline (B135089) or 2,2'-bipyridine. nih.gov The general stoichiometry of these complexes is [CuX(NN)(PR₃)], where X is a halide or pseudohalide and PR₃ is the phosphine ligand. nih.govmdpi.com In these complexes, the copper(I) center typically adopts a tetrahedral coordination geometry, being bound to the two nitrogen atoms of the diimine ligand, the phosphorus atom of the phosphine, and the halide or pseudohalide anion. nih.govmdpi.com

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of coordination complexes. For complexes of the type [CuX(NN)(PR₃)] with tris(aminomethyl)phosphines, X-ray crystallography has confirmed the distorted tetrahedral geometry around the copper(I) ion. mdpi.com The central copper atom is coordinated by the chelating diimine ligand, a halide or pseudohalide, and the monodentate phosphine ligand, which binds through its phosphorus atom. mdpi.com

The crystal structures of the free tris(aminomethyl)phosphine ligands and their chalcogenide derivatives have also been determined. mdpi.com These studies reveal that the geometry around the phosphorus atom changes significantly upon bonding to a chalcogen, with a shortening of the P-C bonds and an enlargement of the C-P-C bond angles. mdpi.com Similar geometric changes are expected upon coordination to a metal center.

| Parameter | P(CH₂N(CH₂CH₂)₂O)₃ | O=P(CH₂N(CH₂CH₂)₂O)₃ | S=P(CH₂N(CH₂CH₂)₂O)₃ | Se=P(CH₂N(CH₂CH₂)₂O)₃ |

|---|---|---|---|---|

| P-C (avg) | 1.845 | 1.815 | 1.825 | 1.828 |

| C-P-C (avg) | 100.1 | 105.8 | 106.2 | 106.1 |

NMR spectroscopy is not only useful for static structural characterization but can also provide valuable insights into the dynamic processes occurring in solution, such as ligand exchange. For copper(I) complexes with tris(aminomethyl)phosphines, NMR studies have demonstrated their lability in solution. nih.gov

Upon formation of the [CuX(NN)PR₃] complexes, the ³¹P NMR signal of the phosphine ligand shifts significantly downfield, from approximately -60 ppm to around -30 ppm, and the signal broadens. nih.gov When a mixture of the complex and the free phosphine is analyzed by ³¹P NMR, two very broad signals are observed at these respective chemical shifts. nih.gov This broadening is a classic sign of chemical exchange occurring on the NMR timescale. The observation of two distinct, albeit broad, signals indicates that the exchange of the phosphine ligand between the coordinated and free state is rapid but not so fast as to cause coalescence into a single time-averaged signal at room temperature. nih.gov This demonstrates the dynamic nature of the copper-phosphine bond in these complexes.

Luminescent Properties of Copper(I) Complexes

Copper(I) complexes incorporating tris(aminomethyl)phosphine ligands, such as this compound, are recognized for their photoluminescent properties, particularly in the solid state. nih.gov The luminescence in these complexes typically arises from a metal-to-ligand charge-transfer (MLCT) transition. nih.gov Upon excitation, an electron is transferred from the copper(I) center to a diimine ligand, creating a transient Cu(II) species. nih.gov This excited state undergoes structural reorganization, leading to the observed luminescence. nih.gov

Ruthenium Complexes in Olefin Metathesis Catalysis

| Catalyst | Phosphine Ligand | Dissociation Rate Constant (k₁) | Relative Reassociation Rate |

|---|---|---|---|

| Parent Complex | Tricyclohexylphosphine (B42057) | Reference Value | Reference Value |

| Aminophosphine (B1255530) Complex | This compound | Muted acceleration compared to other aminophosphines | Higher ligand binding constant |

Computational studies have revealed that the conformational dynamics of aminophosphine ligands play a significant role in the dissociation process. acs.org For some aminophosphine ligands, specific ligand conformational changes can contribute to a more rapid dissociation from the ruthenium center. acs.org While detailed conformational analysis specifically for this compound in this context is not extensively elaborated in the available literature, the general principle applies that the flexibility and conformational preferences of the morpholino groups will influence the steric environment around the ruthenium center and, consequently, the ease of phosphine dissociation. acs.org

Diiron Dithiolate Complexes as Iron-Only Hydrogenase Mimics

In the quest to develop synthetic mimics of the active site of iron-only hydrogenases, the hydrophilic this compound ligand has been incorporated into diiron dithiolate complexes. rsc.org The goal is to enhance the water solubility and protophilicity of these model compounds, which is crucial for their potential application as catalysts for hydrogen production in aqueous media. rsc.org

Mono- and di-substituted this compound diiron propane-1,3-dithiolate complexes have been synthesized and characterized. rsc.org Single-crystal X-ray analysis of the di-substituted complex, (μ-pdt)[Fe(CO)₂(TMP)]₂, revealed a distorted square-pyramidal coordination geometry for each iron atom and a butterfly conformation of the central 2Fe2S core. rsc.org The this compound ligands adopt an apical/basal conformation in the solid state to accommodate their steric bulk. rsc.org The introduction of the morpholino groups is a key feature for improving the hydrophilicity of these hydrogenase mimics. rsc.org

| Complex | Coordination Geometry at Fe | 2Fe2S Core Conformation | Ligand Conformation |

|---|---|---|---|

| (μ-pdt)[Fe(CO)₂(TMP)]₂ | Distorted Square-Pyramidal | Butterfly | Apical/Basal |

Temperature-Dependent NMR Studies of Molecular Interconversion and Rotation

While specific variable-temperature Nuclear Magnetic Resonance (VT-NMR) studies focusing exclusively on the molecular interconversion and rotational dynamics of uncoordinated this compound are not extensively detailed in the available literature, the principles of dynamic NMR spectroscopy are well-established for characterizing such processes in phosphine ligands and their metal complexes.

VT-NMR spectroscopy is a powerful tool for investigating dynamic processes that occur on the NMR timescale. By monitoring changes in the NMR spectrum as a function of temperature, it is possible to determine the thermodynamic and kinetic parameters of conformational changes, ligand exchange, and other dynamic equilibria. For a molecule like this compound, several dynamic processes could potentially be observed. These include the pyramidal inversion at the phosphorus center and the conformational flexing of the morpholine (B109124) rings. Upon coordination to a metal center, additional dynamic processes such as ligand dissociation/association and restricted rotation around the metal-phosphorus bond can also be studied.

In related phosphine complexes, VT-NMR has been successfully employed to study these phenomena. For instance, the exchange of both halide and phosphine ligands in bis(triorganophosphine)nickel(II) dihalide complexes has been monitored by 31P NMR. While halide exchange was found to be rapid, the exchange between different phosphine ligands was slow enough to be quantified using NMR lineshape analysis. Similarly, dynamic equilibria in soluble polymer-supported phosphine-silver complexes have been investigated, revealing kinetic behaviors comparable to their low molecular weight analogues.

Electrochemical Properties and Electrocatalytic Proton Reduction Activity

This compound has been identified as a valuable ligand for enhancing the electrocatalytic activity of metal complexes in proton reduction, a key reaction in the context of hydrogen production. Its primary role is to improve the properties of molecular electrocatalysts, particularly in aqueous or mixed-solvent systems.

Research has shown that this compound can be employed to increase the hydrophilicity and catalytic efficacy of diiron dithiolate complexes, which serve as synthetic models for the active site of [FeFe]-hydrogenases. researchgate.net These enzymes are highly efficient natural catalysts for hydrogen evolution. The incorporation of this compound into these model complexes has been shown to improve their electrocatalytic activity for proton reduction in mixed solvents.

The electrochemical behavior of such complexes is typically investigated using cyclic voltammetry (CV). A CV experiment measures the current response of a system to a linearly swept potential. For an electrocatalyst, the CV will show a catalytic wave in the presence of a proton source (an acid), which appears as a significant increase in the reduction current compared to the voltammogram in the absence of the acid. The potential at which this catalytic current begins to flow provides information about the overpotential of the reaction, which is a measure of the catalyst's efficiency.

While detailed cyclic voltammetry data specifically for a simple this compound metal complex is not provided in the readily available literature, studies on related iron and cobalt phosphine complexes provide a framework for understanding its potential role. For example, the cyclic voltammograms of triiron complexes with azadiphosphine ligands show reversible reduction and oxidation peaks, and the addition of a proton source leads to catalytic waves indicative of proton reduction. Similarly, cobalt complexes with tetra-dentate phosphine ligands have been studied for electro-catalytic proton reduction, with their activity being highly dependent on the coordination environment. The onset potential for catalysis in these systems is a key parameter used to compare their efficiency.

The beneficial effect of this compound in these systems can be attributed to its electronic properties, which can modulate the electron density at the metal center, and its ability to enhance the solubility and stability of the catalytic species in the reaction medium.

Platinum(II) Complexes with Tris(aminomethyl)phosphanes

The coordination chemistry of tris(aminomethyl)phosphanes, which are structurally related to this compound, with Platinum(II) has been the subject of detailed investigations. These studies provide valuable insights into the structural, spectroscopic, and electronic properties of these complexes.

Comprehensive Structural, Spectroscopic, and Computational Investigations

A notable example is the complex trans-[PtCl2{P(CH2N(CH2CH2)2O)3}2] (2Pt), which has been synthesized and thoroughly characterized. researchgate.net Due to the steric bulk of the tris(aminomethyl)phosphane ligands, the trans isomer is preferentially formed. researchgate.net

Structural Analysis: X-ray crystallographic studies of 2Pt reveal a square-planar geometry around the Platinum(II) center, which is characteristic of Pt(II) complexes. The phosphorus atoms of the two phosphane ligands are coordinated to the platinum in a trans arrangement.

Spectroscopic Characterization:

NMR Spectroscopy: The 31P{1H} NMR spectrum of a related cis-arranged complex shows a singlet with satellites due to coupling with 195Pt. researchgate.net The magnitude of the 1JPt,P coupling constant is a key indicator of the geometry, with larger values typically observed for cis isomers. researchgate.net For sterically hindered ligands like tris(aminomethyl)phosphanes, the formation of the trans isomer is favored. researchgate.net

UV-Vis Spectroscopy: The electronic absorption spectrum provides information about the electronic transitions within the complex.

Computational Studies: Density Functional Theory (DFT) calculations have been employed to investigate the structure and electronic properties of these Platinum(II) complexes. researchgate.net Population analysis from these calculations indicates that the character of the Highest Occupied Molecular Orbital (HOMO) and HOMO-1 is strongly dependent on the electron-donating properties of the phosphane ligand. researchgate.net

The following table summarizes key data for the trans-[PtCl2{P(CH2N(CH2CH2)2O)3}2] complex and related compounds.

| Complex | Geometry | Key Spectroscopic Data | Computational Findings |

|---|---|---|---|

| trans-[PtCl2{P(CH2N(CH2CH2)2O)3}2] | Square-planar, trans | Characterized by NMR and UV-Vis spectroscopy. researchgate.net | DFT calculations show HOMO/HOMO-1 character is ligand-dependent. researchgate.net |

| trans-[PtCl2{P(CH2N(CH2CH2)2NCH3)3}2] | Square-planar, trans | Characterized by NMR and UV-Vis spectroscopy. researchgate.net | Similar computational findings to the morpholine derivative. researchgate.net |

Analysis of Electronic Spectra through Time-Dependent Density Functional Theory (TDDFT)

Time-Dependent Density Functional Theory (TDDFT) is a powerful computational method used to interpret the electronic spectra of coordination compounds. For the Platinum(II) complexes with tris(aminomethyl)phosphanes, TDDFT calculations have been performed to understand the nature of the electronic transitions observed in their UV-Vis spectra. researchgate.net

These calculations can predict the energies and intensities of electronic transitions, which can then be compared with the experimental spectrum. By analyzing the molecular orbitals involved in these transitions, it is possible to assign them to specific types, such as metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), or d-d transitions. The results of TDDFT calculations for these platinum complexes, while not always unequivocal, provide significant insights into how the electronic properties of the phosphane ligand influence the electronic structure and spectral properties of the complex. researchgate.net

Coordination Behavior of Oxidized and Chalcogenide Derivatives

The phosphorus atom in this compound can be oxidized or can react with chalcogens (sulfur, selenium) to form the corresponding phosphine oxide, sulfide (B99878), and selenide (B1212193). These derivatives exhibit different coordination properties compared to the parent phosphine.

Phosphine Oxides as Coordinating Ligands in Metal-Mediated Processes

This compound oxide, [O=P(N(CH2CH2)2O)3], is a stable compound where the phosphorus atom is in a higher oxidation state compared to the parent phosphine. In coordination chemistry, phosphine oxides typically act as hard Lewis bases, coordinating to metal centers through the oxygen atom.

The coordination of a phosphine oxide to a metal center results in a change in the P=O bond. The P=O bond distance generally elongates upon coordination, which is consistent with a decrease in the bond order and the stabilization of the ionic resonance structure (P+-O-). The geometry at the phosphorus atom remains tetrahedral.

While specific studies on the coordination chemistry of this compound oxide are not abundant in the literature, the general behavior of phosphine oxides as ligands is well-documented. They form stable complexes, particularly with hard metal centers. Due to their weaker Lewis basicity compared to phosphines, they can be more easily displaced from a metal coordination sphere, a property that has been exploited in the design of hemilabile ligands. These are ligands that can switch between a bidentate and a monodentate coordination mode, which can be beneficial in catalysis.

The formation of this compound oxide and its chalcogenide analogues can be monitored by 31P NMR spectroscopy. The oxidation of the phosphorus atom leads to a significant downfield shift in the 31P NMR signal. For the broader class of tris(aminomethyl)phosphines, the chemical shifts for the free phosphines are typically in the range of -63 to -59 ppm. Upon oxidation to the phosphine oxides, the signal shifts to a range of +42 to +48 ppm, representing a downfield shift of over 100 ppm. Similar large downfield shifts are observed for the corresponding sulfides and selenides.

The following table summarizes the typical 31P{1H} NMR chemical shift ranges for tris(aminomethyl)phosphines and their chalcogenide derivatives.

| Compound Class | 31P{1H} NMR Chemical Shift Range (ppm) | Shift relative to free phosphine (ppm) |

|---|---|---|

| Free Tris(aminomethyl)phosphines | -63 to -59 | N/A |

| Tris(aminomethyl)phosphine oxides | +42 to +48 | +106 to +107 |

| Tris(aminomethyl)phosphine sulfides | +41 to +46 | +104 to +105 |

| Tris(aminomethyl)phosphine selenides | +25 to +30 | +88 to +89 |

This significant change in the electronic environment around the phosphorus atom upon oxidation or chalcogenation directly influences the coordination properties of these molecules, making them distinct ligands from the parent this compound.

Coordination Chemistry of Phosphine Sulfides, Selenides, and Tellurides

The coordination chemistry of this compound extends to its chalcogenide derivatives, where the phosphorus atom is bonded to sulfur, selenium, or tellurium. The resulting compounds—this compound sulfide (Mor3PS), this compound selenide (Mor3PSe), and this compound telluride (Mor3PTe)—exhibit distinct ligand properties compared to the parent phosphine. Oxidation of the phosphorus(III) center to phosphorus(V) means the lone pair on the phosphorus is no longer available for donation. Instead, these molecules function as ligands by coordinating to metal centers through the chalcogen atom (E), which acts as a soft donor.

These phosphine chalcogenide ligands are typically prepared by the direct reaction of this compound with an elemental chalcogen (sulfur, selenium, or tellurium). The general reaction is as follows:

Mor₃P + E → Mor₃P=E (where E = S, Se, Te)

As ligands, Mor₃P=E are monodentate, forming complexes with a variety of transition metals, particularly those classified as soft Lewis acids according to the Hard and Soft Acid-Base (HSAB) theory. The formation of the bond with the chalcogen atom significantly alters the electron distribution around the phosphorus atom. nih.gov This class of ligands has proven valuable in the synthesis of novel metal complexes. csic.es

The coordination behavior is characterized by the M-E bond. The stability and structural features of these complexes depend on the specific metal, the chalcogen, and the steric and electronic properties of the morpholino substituents. Complexes with soft metal ions such as copper(I), silver(I), and palladium(II) are commonly studied. For instance, copper(I) complexes with analogous tris(2-pyridyl)phosphine (B3050498) chalcogenides have been synthesized and structurally characterized, demonstrating that the ligand coordinates through the pyridine (B92270) nitrogen atoms, while the chalcogen atom's role can vary. researchgate.net In other systems, the chalcogen is the primary coordination site.

Structural analysis of metal complexes containing phosphine chalcogenide ligands reveals key details about the coordination. Upon coordination to a metal center, the P=E bond length tends to elongate slightly compared to the free ligand. wikipedia.org This elongation is indicative of the donation of electron density from the P=E bond to the metal center. wikipedia.org The geometry around the phosphorus atom remains approximately tetrahedral.

Spectroscopic methods are crucial for characterizing these complexes. In ³¹P NMR spectroscopy, the conversion of a phosphine to its chalcogenide derivative results in a significant downfield shift of the phosphorus signal. nih.gov For the selenide and telluride derivatives, the presence of NMR-active isotopes (⁷⁷Se and ¹²⁵Te) results in satellite peaks flanking the main ³¹P signal, with the magnitude of the one-bond phosphorus-chalcogen coupling constant (¹J(P-Se) or ¹J(P-Te)) providing valuable information about the P=E bond.

The table below summarizes typical bond lengths found in related phosphine selenide compounds, providing a reference for the structural parameters expected in complexes of this compound chalcogenides.

| Parameter | Typical Value (Å) | Notes |

| P=Se Bond Length (Free) | ~2.11 Å | Data from related triarylphosphine selenides. researchgate.net |

| P=Se Bond Length (Coord.) | 2.11 - 2.15 Å | Elongates upon coordination to a metal center. |

| P-C Bond Length | ~1.82 Å | Average P-C bond distance in a related phosphine selenide. researchgate.net |

The coordination chemistry of these chalcogenide ligands is an active area of research, with potential applications in catalysis and materials science. kpfu.ru The telluride derivatives, in particular, are known to be reactive sources of tellurium, making them useful precursors in the synthesis of metal telluride nanocrystals. nih.gov

Reactivity, Reaction Mechanisms, and Transformative Chemical Applications

Oxidation Pathways and Regeneration of Tris(morpholino)phosphine

The phosphorus(III) center in this compound is susceptible to oxidation, leading to the corresponding phosphorus(V) species. Understanding this process is crucial, as is the development of methods to reverse it, which is vital for the compound's application in catalytic cycles where the phosphine (B1218219) must be regenerated.

Unlike many triarylphosphines, such as triphenylphosphine (B44618) which readily oxidizes in air, tris(aminomethyl)phosphines, the class to which this compound belongs, exhibit notable stability towards aerial oxidation at room temperature over extended periods. mdpi.com However, the controlled oxidation to this compound oxide is a well-established reaction. researchgate.netrsc.org This transformation can be achieved with high efficiency using various oxidizing agents.

Common methods involve the use of an aqueous solution of hydrogen peroxide (H₂O₂), elemental sulfur (S₈), or selenium (Se) to produce the corresponding phosphine oxide, sulfide (B99878), or selenide (B1212193), respectively, often in near-quantitative yields of 95-99%. mdpi.comresearchgate.net The formation of the phosphoryl group (P=O) induces a significant change in the electronic environment of the phosphorus nucleus, which is readily observable by ³¹P NMR spectroscopy. This technique shows a characteristic large downfield shift of the phosphorus signal by approximately 106–107 ppm upon oxidation. mdpi.com

Table 1: Oxidation Reactions of Tris(aminomethyl)phosphines This table summarizes common oxidation reactions for the general class of tris(aminomethyl)phosphines.

| Oxidizing Agent | Product | Typical Yield | Reference |

|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Phosphine Oxide | 95-99% | mdpi.comresearchgate.net |

| Sulfur (S₈) | Phosphine Sulfide | 95-99% | mdpi.comresearchgate.net |

| Selenium (Se) | Phosphine Selenide | 95-99% | mdpi.comresearchgate.net |

The deoxygenation of phosphine oxides is a fundamentally important but challenging transformation due to the high thermodynamic stability of the phosphorus-oxygen double bond. researchgate.net Developing efficient methods for this reduction is critical for the sustainable use of phosphine reagents and catalysts, enabling their recycling and reuse. researchgate.net

Several strategies have been developed for the deoxygenation of phosphine oxides.

Silane-Based Reductants : Hydrosilanes are common reagents for this reduction. However, reactions with some silanes can be slow. researchgate.net A significant advancement is a metal-free reduction method that employs inexpensive hydrosilanes in the presence of a catalytic amount of a diaryl phosphoric acid. organic-chemistry.org This system exhibits high chemoselectivity, tolerating a wide array of functional groups like ketones, esters, and nitriles. organic-chemistry.org

Activation with Electrophiles : An alternative approach involves the activation of the P=O oxygen with a strong electrophile, such as oxalyl chloride or trichloromethyl chloroformate, to form a phosphonium (B103445) salt intermediate. ru.nl This intermediate is more susceptible to reduction, allowing for the regeneration of the phosphine.

Catalytic Deoxygenation : Innovative catalytic systems have been devised to bypass the use of stoichiometric activators. researchgate.net One such strategy utilizes P(III)/P(V) redox cycling where the thermodynamic driving force for breaking the strong P=O bond is compensated by the simultaneous formation of another P=O bond in a different molecule. This is achieved using a cyclic organophosphorus catalyst with a terminal reductant like phenylsilane (B129415) (PhSiH₃), offering a method with broad substrate scope under mild conditions. researchgate.net

Recycling Methodologies : For catalytic applications, the ability to recycle the phosphine catalyst is paramount. Methodologies to facilitate this include the use of polymer-supported phosphines, which allows for easy separation of the catalyst from the reaction mixture by filtration. rsc.org The use of phosphonium-based ionic liquids as recyclable solvents also presents a viable strategy for sustainable chemical processing. google.com

Nucleophilic Phosphine Organocatalysis

The lone pair of electrons on the phosphorus atom of this compound allows it to act as a potent nucleophile, making it an effective organocatalyst for a variety of chemical transformations. This mode of catalysis, known as nucleophilic phosphine catalysis, has become a powerful tool in modern organic synthesis.

Nucleophilic phosphine catalysis is generally initiated by the addition of the tertiary phosphine to an electron-deficient substrate, typically a molecule containing an activated carbon-carbon multiple bond, such as an alkene, alkyne, or allene. acs.orgnih.govbeilstein-journals.org This initial nucleophilic attack generates a highly reactive, zwitterionic intermediate, for example, a β-phosphonium enolate or dienolate. acs.orgescholarship.org

This zwitterion can then engage in several productive reaction pathways:

It can react with an external electrophile. acs.org

It can react with an external nucleophile. acs.org

It can act as a Brønsted base, deprotonating a pronucleophile to generate a new nucleophilic species that then participates in the reaction. nih.gov

The nucleophilicity of the phosphine is a critical factor determining its catalytic efficacy. Generally, trialkylphosphines are more nucleophilic and often more effective catalysts than their triarylphosphine counterparts. beilstein-journals.orgumons.ac.be As an electron-rich aminophosphine (B1255530), this compound possesses the requisite nucleophilicity to be an effective catalyst in these transformations. tandfonline.com

Detailed mechanistic studies, including kinetic analyses and computational modeling, have provided deep insights into how phosphine catalysts operate.

In the phosphine-catalyzed Michael addition , the accepted mechanism involves the initial reversible addition of the phosphine to an activated alkene to generate a phosphonium enolate zwitterion. nih.govtandfonline.com This zwitterion then functions as a Brønsted base to deprotonate the pronucleophile (e.g., an alcohol or a nitroalkane). The newly formed anion adds to another molecule of the activated alkene in a classic Michael fashion, yielding the product and regenerating the phosphine catalyst. nih.gov Kinetic studies have revealed that in some cases, the rate-determining step is not the initial nucleophilic attack by the phosphine but rather the subsequent protonation of the zwitterionic intermediate. tandfonline.comrsc.org

For more complex transformations like [3+2] annulations , the phosphine catalyst again forms a zwitterionic intermediate with an allenoate. researchgate.net Theoretical studies using Density Functional Theory (DFT) have mapped the entire catalytic cycle, elucidating the energetics of each elementary step: catalyst adsorption, deprotonation, nucleophilic attack by a second substrate, intramolecular proton shifts, and the final ring-closing and catalyst-desorption steps. researchgate.net These computational investigations are invaluable for understanding reaction pathways and for the rational design of new catalysts and reactions.

This compound and related nucleophilic phosphines catalyze a broad range of synthetically useful reactions, although their effectiveness can be substrate-dependent.

Michael Addition : Phosphines are excellent catalysts for the Michael addition of a wide variety of carbon and heteroatom nucleophiles (including alcohols, thiols, and stabilized carbanions) to electron-deficient olefins. nih.govresearchgate.net The reaction generally proceeds under mild conditions. However, a significant limitation can be steric hindrance; highly substituted activated alkenes may react slowly or not at all. nih.gov The choice of phosphine catalyst is also critical for success. mdpi.com

Henry (Nitroaldol) Reaction : The Henry reaction, which forms a C-C bond between a nitroalkane and a carbonyl compound, can be effectively catalyzed by phosphines. nih.gov In a common strategy, the phosphine is used in conjunction with an activated alkene, such as methyl acrylate (B77674). The phosphine and acrylate form a zwitterionic adduct in situ, which serves as a potent Brønsted base to deprotonate the nitroalkane, thereby initiating the condensation with the aldehyde or ketone. rsc.orgnih.gov Recent advances have demonstrated that capitalizing on the reversibility of the Henry reaction, often seen as a drawback, can enable dynamic kinetic resolutions to achieve high diastereoselectivity. acs.org

Cyanosilylation : The addition of trimethylsilyl (B98337) cyanide (TMSCN) to carbonyl compounds is a key method for synthesizing cyanohydrins. This reaction is efficiently catalyzed by nucleophilic phosphines. nih.gov Highly Lewis basic phosphines, such as tris(2,4,6-trimethoxyphenyl)phosphine (B1208668) (TTMPP), have proven to be particularly effective, promoting the cyanosilylation of a broad scope of both aromatic and aliphatic aldehydes and ketones in high yields. researchgate.netnih.gov

Stetter Reaction : The Stetter reaction is a conjugate addition of an aldehyde to an activated alkene, representing a powerful umpolung (reactivity inversion) transformation. While less common than for other reactions, phosphine catalysis is a known method for promoting the Stetter reaction. nih.gov The mechanism begins with the nucleophilic addition of the phosphine to the aldehyde's carbonyl carbon. A subsequent proton transfer generates a Breslow-type intermediate (an ylide), which then adds to the Michael acceptor. nih.govescholarship.org

Table 2: Overview of Phosphine-Catalyzed Reactions This table provides a summary of key organic reactions catalyzed by nucleophilic phosphines.

| Reaction | Electrophile | Nucleophile | Role of Phosphine | Reference |

|---|---|---|---|---|

| Michael Addition | Activated Alkene | C, N, O, S-Nucleophiles | Forms zwitterion which acts as a Brønsted base | nih.govresearchgate.net |

| Henry Reaction | Aldehyde/Ketone | Nitroalkane | Forms zwitterionic base in situ with an acrylate | rsc.orgnih.gov |

| Cyanosilylation | Aldehyde/Ketone | Trimethylsilyl Cyanide | Nucleophilic Lewis base catalyst | researchgate.netnih.gov |

| Stetter Reaction | Activated Alkene | Aldehyde | Forms ylide intermediate via addition to aldehyde | nih.govescholarship.org |

Detailed Mechanistic Studies of Ligand Dissociation and Conformational Changes in Catalytic Cycles

The efficiency of many transition metal catalysts hinges on the properties of their phosphine ligands, particularly the dynamics of ligand dissociation and association which are fundamental to the catalytic cycle. In the context of aminophosphines like this compound, these dynamics can be complex.

Mechanistic studies on second-generation ruthenium olefin metathesis catalysts have revealed a non-linear relationship between the number of amino substituents on the phosphine ligand and the catalyst's initiation rate. pitt.edux-mol.com The initiation of these catalysts typically proceeds via a dissociative mechanism, where the phosphine ligand detaches from the metal center to create a vacant coordination site, forming a 14-electron intermediate that can then engage the olefin substrate. pitt.edu

Kinetic experiments on a series of ruthenium catalysts with an increasing number of morpholino substituents—from tricyclohexylphosphine (B42057) (G2) to dicyclohexyl(morpholino)phosphine, cyclohexyl-bis(morpholino)phosphine, and finally this compound—demonstrated a "U-shaped" trend in dissociation rates. pitt.edu While the incorporation of one or two morpholino groups accelerates catalyst initiation compared to the parent tricyclohexylphosphine complex, the tris(amino)phosphine-ligated complexes, including the one with this compound, exhibit significantly slower dissociation rates and higher ligand binding constants. x-mol.comnih.govacs.org This is contrary to what might be expected based solely on the electronic effect of the electron-withdrawing morpholino groups, which would be predicted to weaken the Ru-P bond and increase the dissociation rate. pitt.edu This suggests that other factors, such as sterics and ligand conformation, play a crucial role.

Computational studies on the reaction coordinate for ligand dissociation in related aminophosphine catalysts reveal that conformational changes within the ligand itself are significant. nih.govacs.org For instance, the rapid dissociation observed for the highly active cyclohexyl-bis(morpholino)phosphine catalyst is attributed in part to these ligand conformational changes. nih.govacs.org The flexibility of the ligand and its ability to adopt different conformations throughout the catalytic cycle can be key to high activity. nih.gov In palladium-catalyzed cross-coupling reactions, the ability of a ligand to adjust its steric bulk via conformational changes can facilitate the formation of low-coordinated, active catalytic species. nih.gov

Interconversion Equilibria in Related Phosphine Systems (e.g., Phosphaalkene-Acylphosphine Equilibrium)

Within the broader family of organophosphorus compounds, certain systems exhibit fascinating equilibrium dynamics, such as the tautomerization between phosphaalkenes and acylphosphines. This equilibrium is conceptually similar to the keto-enol tautomerism in carbonyl chemistry. scholaris.ca While not a direct reaction of this compound itself, understanding this equilibrium provides insight into the fundamental reactivity of related P-C bonded structures.

Tris(acyl)phosphines (TAPs), for example, have been shown to exist in equilibrium with their phosphaalkene counterparts. researchgate.net This equilibrium can be investigated in detail using techniques like variable-temperature (VT) NMR spectroscopy, supported by Density Functional Theory (DFT) calculations. researchgate.net The position of the equilibrium is sensitive to factors such as temperature and the nature of the substituents on the acyl group. researchgate.net

The general form of the equilibrium can be depicted as: Acylphosphine ⇌ Phosphaalkene

Studies have shown that for some systems, the acylphosphine form is thermodynamically more stable. For example, DFT calculations on a phospha-enol system, MesP=C(SiiPr₃)(OH), indicated that its tautomerization to the corresponding acylphosphine, MesP(H)C(SiPr₃)(O), is energetically favorable. d-nb.info However, the stability is highly dependent on steric factors; a bulkier substituent can render the phospha-enol stable to rearrangement at room temperature. d-nb.infonih.gov

In the case of certain neutral phosphaalkenes, the equilibrium is driven by a 1,3-silyl migration, leading to a "keto-enol" type tautomerization with the corresponding acylphosphine. scholaris.ca Theoretical calculations have been used to study the influence of different substituents on the phosphorus atom on this tautomerism. These studies revealed that the phosphaalkene form is generally favored over the vinylphosphine tautomer, with highly electronegative substituents like fluorine having a strong stabilizing effect on the P=C bond. nih.gov

The ability to influence the ratio of the two species in equilibrium, for instance by changing the temperature, can be utilized in synthesis. For some tris(acyl)phosphine-phosphaalkene mixtures, increasing the temperature can significantly enrich the acylphosphine content. researchgate.net This dynamic behavior underscores the versatile and complex reactivity patterns available within organophosphorus chemistry.

Strategies for Phosphorus-Carbon Bond Formation in Organophosphorus Compounds

The creation of phosphorus-carbon (P-C) bonds is the cornerstone of organophosphorus chemistry. A variety of synthetic strategies have been developed over the years, ranging from classical stoichiometric reactions to modern catalytic methods. nih.govmdpi.com These methods are broadly applicable for the synthesis of diverse organophosphorus compounds, including phosphine ligands.

Classical Methods: One of the most fundamental and widely used approaches involves the reaction of organometallic reagents with halophosphines. nih.gov Grignard reagents (RMgX) and organolithium compounds (RLi) are most frequently used to displace a halogen atom from a phosphorus center (e.g., PCl₃), forming a new P-C bond. nih.govmdpi.com An alternative classical route is the nucleophilic substitution of alkyl halides with metal phosphides. nih.gov

The Michaelis-Arbuzov reaction is another cornerstone of P-C bond formation, typically used to synthesize phosphonates from trialkyl phosphites and alkyl halides. mdpi.comnih.gov This reaction involves the rearrangement of a trivalent P(III) species to a pentavalent P(V) species. nih.gov

Transition Metal-Catalyzed Cross-Coupling: In recent decades, transition metal catalysis has revolutionized the synthesis of organophosphorus compounds. Palladium- and nickel-catalyzed cross-coupling reactions are particularly prominent. The Hirao reaction, for instance, couples aryl or vinyl halides with compounds containing a P(O)-H group, such as dialkyl phosphites or secondary phosphine oxides, in the presence of a palladium catalyst. researchgate.net This method has become a powerful tool for creating aryl- and vinylphosphonates, phosphinates, and phosphine oxides. researchgate.net These catalytic approaches often offer milder reaction conditions and greater functional group tolerance compared to classical methods. nih.gov

Addition Reactions: The hydrophosphination reaction, which involves the addition of a P-H bond across an unsaturated C-C multiple bond (alkenes or alkynes), is a highly atom-economical method for forming P-C bonds. nih.gov This reaction can be initiated thermally, by radical initiators, or, more commonly, by base or transition metal catalysts. nih.gov

Modern and Greener Approaches: More recent research has focused on developing more sustainable and efficient methods. This includes exploring photocatalytic and electrocatalytic activation pathways for P-C bond formation. nih.gov A significant development is the use of mechanochemistry to drive reactions. For example, the mechanochemical phosphorylation of acetylides with condensed phosphates has been reported as a greener alternative to traditional methods that rely on white phosphorus (P₄) and involve multiple energy-intensive oxidation state adjustments. acs.org This approach circumvents the use of toxic intermediates and provides a more direct route to valuable organophosphorus compounds. acs.org

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the characterization of Tris(morpholino)phosphine, offering detailed structural and dynamic information through the analysis of various atomic nuclei.

³¹P NMR spectroscopy is a particularly powerful tool for studying phosphorus-containing compounds due to the 100% natural abundance and spin ½ nucleus of the ³¹P isotope.

Signal Broadening: The line width of the ³¹P NMR signal can be influenced by several factors. In the case of aminophosphines, signal broadening can arise from quadrupolar coupling with the ¹⁴N nuclei of the morpholino groups. Although ¹⁴N is a quadrupolar nucleus, the symmetry of the electronic environment around the nitrogen can affect the extent of this broadening. Additionally, dynamic processes such as restricted rotation around the P-N bonds or conformational exchange of the morpholine (B109124) rings, if occurring on the NMR timescale, can lead to coalescence and broadening of the ³¹P signal. The viscosity of the solvent and the temperature of the measurement also play a role in the observed line width.

Quantitative Methods: Quantitative ³¹P NMR (q³¹P NMR) is a valuable technique for determining the purity of organophosphorus compounds and for quantifying them in mixtures. The method relies on the direct relationship between the integrated area of a ³¹P NMR signal and the molar concentration of the phosphorus-containing species. To ensure accuracy, long relaxation delays (D1) are employed to allow for complete relaxation of the phosphorus nuclei between scans, and ¹H decoupling is used to collapse proton-phosphorus couplings into a single sharp resonance, which improves both signal-to-noise and integration accuracy. An internal standard with a known concentration and a distinct chemical shift is often used for precise quantification.

¹H and ¹³C NMR spectroscopy provide detailed information about the organic framework of this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show two distinct multiplets corresponding to the axial and equatorial protons of the morpholine rings. These protons are diastereotopic due to the chiral phosphorus center (in the absence of rapid P-N bond rotation and ring inversion). The protons on the carbons adjacent to the nitrogen atom (N-CH₂) typically appear at a different chemical shift than those adjacent to the oxygen atom (O-CH₂). The coupling patterns and chemical shifts of these protons are crucial for confirming the integrity of the morpholine rings. A thesis provides the following ¹H NMR data for a compound purported to be this compound in Chloroform-d: δ 1.53 – 1.67 (m, 12H), 2.81 – 2.88 (d, J = 5.7 Hz, 4H), 2.94 – 3.09 (q, J = 5.8 Hz, 6H) scholaris.ca. However, the assignment of these signals to this compound requires further confirmation from a primary, peer-reviewed source.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum of this compound should exhibit two resonances for the carbon atoms of the morpholine rings. Similar to the protons, the carbons adjacent to the nitrogen (N-CH₂) and oxygen (O-CH₂) will have distinct chemical shifts. The chemical shift values are influenced by the electronegativity of the neighboring heteroatoms. For this compound oxide, ¹³C NMR spectral data is available and shows resonances characteristic of the morpholine ring carbons nih.gov.

Interactive Data Table: Representative NMR Data for Morpholine Derivatives

| Nucleus | Functional Group | Chemical Shift (ppm) |

| ¹H | N-CH₂ | ~2.8-3.1 |

| ¹H | O-CH₂ | ~3.6-3.8 |

| ¹³C | N-CH₂ | ~45-50 |

| ¹³C | O-CH₂ | ~67-70 |

Note: These are typical chemical shift ranges for morpholine derivatives and may vary for this compound.

The reaction of this compound with elemental selenium is expected to yield this compound selenide (B1212193). ⁷⁷Se NMR spectroscopy is a powerful technique for characterizing such selenium-containing compounds. The ⁷⁷Se nucleus has a spin of ½ and a natural abundance of 7.63%, making it amenable to NMR studies.

The key parameter in ⁷⁷Se NMR is the one-bond selenium-phosphorus coupling constant (¹JSe-P), which provides valuable information about the nature of the P-Se bond. The magnitude of this coupling constant is sensitive to the electronic properties of the substituents on the phosphorus atom. While specific ⁷⁷Se NMR data for this compound selenide is not available in the searched literature, the synthesis and characterization of other phosphine (B1218219) selenides, such as tris(2-pyridyl)phosphine (B3050498) selenide, have been reported, indicating the feasibility of such studies researchgate.netnih.gov. The crystal structure of tris(4-methyl-phenyl)phosphine selenide has also been determined, showing a P=Se bond length of 2.1119 (5) Å nih.gov.

Variable-temperature (VT) NMR spectroscopy is an essential technique for investigating dynamic processes in molecules that occur on the NMR timescale, such as conformational changes and ligand exchange oxinst.comrsc.orgresearchgate.netresearchgate.net. For this compound, several dynamic processes could potentially be studied using VT-NMR.

One such process is the ring inversion of the six-membered morpholine rings. At low temperatures, this process may be slow enough to allow for the observation of distinct signals for the axial and equatorial protons. As the temperature is increased, the rate of ring inversion increases, leading to the coalescence of these signals and eventually to a time-averaged spectrum at higher temperatures.

Another dynamic process that could be investigated is the restricted rotation around the P-N bonds. Due to the lone pair on the phosphorus atom and the steric bulk of the morpholino groups, there may be a significant energy barrier to rotation around these bonds. VT-NMR could be used to determine the activation energy for this rotational process. The study of mercury(II) chloride complexes with phosphine tellurides has utilized variable temperature ³¹P{¹H} and ¹H NMR to investigate ligand exchange dynamics, demonstrating the utility of this technique for related systems researchgate.net.

X-ray Crystallography for Single-Crystal Structural Determination

The phosphorus atom in this compound adopts a trigonal pyramidal geometry, as is typical for trivalent phosphines. The three nitrogen atoms of the morpholino groups are bonded to the central phosphorus atom. The morpholine rings themselves typically adopt a chair conformation. The precise bond lengths and angles provide insight into the steric and electronic interactions within the molecule. For instance, the P-N bond lengths and the N-P-N bond angles are indicative of the degree of pπ-dπ bonding interactions between the nitrogen lone pairs and the phosphorus d-orbitals.

Interactive Data Table: Key Crystallographic Parameters for this compound Derivatives

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | P–Se (Å) |

| This compound selenide | Monoclinic | P2₁/c | 8.635(2) | 14.942(3) | 12.304(3) | 100.33(2) | 2.106(1) |

Data for this compound selenide .

Electronic Absorption (UV-Vis) Spectroscopy and Photochemical Studies

Electronic absorption (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by transitions involving the non-bonding electrons on the phosphorus and nitrogen atoms, as well as the σ and σ* orbitals of the P-N and other single bonds.

The room temperature UV absorption spectrum of morpholine itself displays a bimodal appearance with a long-wavelength onset at approximately 255 nm, attributed to a σ* ← n transition, and a more intense absorption at shorter wavelengths (around 220 nm) due to Rydberg ← n transitions rsc.org. In this compound, the presence of the phosphorus atom and the P-N bonds would be expected to introduce new electronic transitions. Specifically, n → σ* transitions involving the lone pair on the phosphorus atom are likely. The electronic absorption of related aminophosphine (B1255530) oxides can be attributed to n→π* transitions rsc.org.

Photochemical studies of aminophosphines are an area of interest, as the phosphorus(III) center can undergo a variety of photochemical reactions, including oxidation and bond cleavage. The absorption of UV light can promote an electron to an antibonding orbital, potentially leading to the homolytic or heterolytic cleavage of the P-N bonds. The specific photochemical reactivity of this compound would depend on the wavelength of irradiation and the presence of other reactive species.

Mass Spectrometry for Compound Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and structural information of a compound, as well as assessing its purity. For this compound, MS can confirm its identity by detecting its molecular ion and can reveal the presence of impurities, most notably its oxidation product, this compound oxide (TMPO).

The molecular formula of this compound is C12H24N3O3P, which corresponds to a molecular weight of approximately 289.31 g/mol . alfa-chemistry.com In a mass spectrum, the compound is expected to show a prominent molecular ion peak ([M]+ or [M+H]+ depending on the ionization technique) at an m/z (mass-to-charge ratio) corresponding to this mass.

Common ionization techniques that could be employed include Electrospray Ionization (ESI), often used for polar molecules and suitable for liquid chromatography-mass spectrometry (LC-MS), and Electron Ionization (EI), a higher-energy technique typically used in gas chromatography-mass spectrometry (GC-MS).

Under mass spectrometric analysis, the molecule is expected to undergo fragmentation at its weakest bonds. The P-N bonds in this compound are likely points of cleavage. A systematic study of fragmentation patterns in similar phosphopeptides shows that the loss of phosphate-containing moieties is a common pathway, which suggests that the loss of morpholino groups would be a characteristic fragmentation for this compound. nih.gov The fragmentation pattern can provide valuable structural confirmation.

Expected Fragmentation Data Below is a table of plausible fragments for this compound based on its chemical structure.

| Fragment Description | Proposed Structure / Formula | Expected m/z |

| Molecular Ion | [C12H24N3O3P]+ | 289.15 |

| Loss of one morpholino group | [P(N(CH2CH2)2O)2]+ | 203.09 |

| Loss of two morpholino groups | [P(N(CH2CH2)2O)]+ | 117.03 |

| Morpholino cation | [N(CH2CH2)2O]+ | 86.06 |

Purity assessment by mass spectrometry primarily involves screening for the presence of this compound oxide (TMPO), the common oxidation product. TMPO has a molecular formula of C12H24N3O4P and a molecular weight of approximately 305.31 g/mol . aksci.com The presence of a significant ion signal at m/z 305 would indicate sample oxidation.

Chromatographic Methodologies for Analysis of Labile Phosphine Ligands

The analysis of labile phosphine ligands like this compound by chromatography presents significant challenges, primarily due to their susceptibility to oxidation. nih.gov Phosphines can be easily oxidized on-column during analysis, leading to inaccurate quantification and the appearance of impurity peaks that were not present in the original sample. researchgate.net High-Performance Liquid Chromatography (HPLC) is a commonly employed technique, but the methodology must be carefully designed to mitigate degradation.

A key challenge in the chromatographic analysis of phosphine ligands is on-column oxidation. nih.gov To address this, a robust HPLC method can be developed by incorporating a small quantity of an antioxidant or a reducing agent into the mobile phase. researchgate.net Research has shown that adding a trace amount of tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to the aqueous mobile phase effectively passivates the HPLC column and prevents the on-column oxidation of labile phosphine ligands. nih.govresearchgate.net This approach leads to significantly improved method precision and sensitivity. nih.gov

Reverse-phase HPLC (RP-HPLC) is a suitable mode for separation. For related compounds like Tris(m-nitrophenyl)phosphine oxide, RP-HPLC methods have been developed using acetonitrile (B52724) and water as the mobile phase, sometimes with an acid modifier like formic acid for mass spectrometry compatibility. sielc.com

Gas Chromatography (GC) can also be considered for the analysis of morpholine-containing compounds. However, given the polarity and molecular weight of this compound, derivatization may be required to increase its volatility for GC analysis. nih.gov For instance, methods have been developed for morpholine itself that involve derivatization to form a more volatile compound, N-nitrosomorpholine, prior to GC-MS analysis. nih.gov

Exemplary HPLC Method Parameters for Labile Phosphine Analysis The following table outlines a robust set of starting conditions for the analysis of this compound, based on methodologies developed for other easily oxidized phosphine ligands. nih.govresearchgate.netsielc.com

| Parameter | Condition | Rationale |

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 3.5 µm) | Provides good retention and separation for moderately polar organic compounds. |

| Mobile Phase A | Water with 0.1% Formic Acid and ~50 ppm TCEP | Formic acid aids in protonation for better peak shape and MS compatibility. TCEP acts as a reducing agent to prevent on-column oxidation. nih.govresearchgate.net |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic solvent for reverse-phase chromatography. |

| Gradient | 10% B to 90% B over 15 minutes | A standard gradient to elute compounds with a range of polarities. |

| Flow Rate | 1.0 mL/min | Typical analytical flow rate for a 4.6 mm ID column. |

| Detector | UV at 210 nm and/or Mass Spectrometer (MS) | UV detection is general for organic molecules. MS provides mass confirmation and purity data. |

| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |

This approach, particularly the inclusion of TCEP, provides a general strategy that can be applied to the LC analysis of many sensitive phosphine ligands to achieve more robust and accurate results. nih.gov

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) for Elucidating Electronic and Steric Properties

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance of accuracy and computational cost for determining the electronic and geometric properties of molecules. A thorough DFT study of Tris(morpholino)phosphine would provide invaluable data on its characteristics as a ligand.

Key electronic properties that could be calculated include the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), the HOMO-LUMO gap, and the molecular electrostatic potential (MEP). These parameters are crucial for understanding the ligand's donor-acceptor capabilities and its propensity to interact with metal centers. For instance, the MEP can identify the most electron-rich regions, such as the phosphorus lone pair, which are susceptible to electrophilic attack.

Steric properties are equally vital in dictating the coordination chemistry of a ligand. DFT calculations can be used to determine key steric descriptors for this compound. The Tolman cone angle (θ), a measure of the steric bulk of a phosphine (B1218219) ligand, and the percent buried volume (%Vbur), which quantifies the portion of the space around a metal center occupied by the ligand, are two such critical parameters. While general methodologies for these calculations are well-established, specific values for this compound have not been reported.

Table 1: Hypothetical DFT-Calculated Properties of this compound

| Property | Calculated Value | Significance |

| HOMO Energy | (unreported) | Indicates electron-donating ability |

| LUMO Energy | (unreported) | Indicates electron-accepting ability |

| HOMO-LUMO Gap | (unreported) | Relates to chemical reactivity and stability |

| Tolman Cone Angle (θ) | (unreported) | Quantifies steric bulk |

| Percent Buried Volume (%Vbur) | (unreported) | Describes steric hindrance around a metal |

Reaction Coordinate Mapping and Transition State Analysis in Catalytic Pathways

This compound has been employed as a ligand in various catalytic reactions. Computational studies involving reaction coordinate mapping and transition state analysis could provide a detailed mechanistic understanding of its role in these processes. By mapping the potential energy surface of a catalytic cycle, researchers can identify the lowest energy pathway from reactants to products.

This involves locating and characterizing the geometries and energies of all intermediates and, crucially, the transition states that connect them. The activation energy barriers calculated for each step can reveal the rate-determining step of the reaction and offer insights into how the electronic and steric properties of the this compound ligand influence catalytic activity and selectivity. Such studies, however, are currently absent from the literature for this specific ligand.

Application of Time-Dependent Density Functional Theory (TDDFT) for Electronic Spectra Interpretation

Time-Dependent Density Functional Theory (TDDFT) is a powerful tool for predicting and interpreting the electronic absorption spectra (UV-Vis) of molecules. By calculating the energies of electronic transitions and their corresponding oscillator strengths, TDDFT can help assign the absorption bands observed experimentally to specific molecular orbital transitions.

A TDDFT study of this compound and its metal complexes would be instrumental in understanding their photophysical properties. For the free ligand, such calculations could identify the nature of its low-energy electronic transitions. For its metal complexes, TDDFT can elucidate ligand-to-metal charge transfer (LMCT), metal-to-ligand charge transfer (MLCT), and d-d transitions, which are fundamental to the color and photochemical behavior of these compounds. To date, no such computational spectroscopic studies have been published for this compound.

Quantum Mechanics/Molecular Mechanics (QM/MM) Hybrid Approaches in Complex Systems

For large molecular systems, such as enzymes or complex catalytic assemblies where this compound might be embedded, full quantum mechanical calculations can be computationally prohibitive. In such cases, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a viable solution.

In a QM/MM simulation, the chemically active region, for instance, the this compound ligand and the metal center it is coordinated to, is treated with a high-level QM method like DFT. The remainder of the system, such as the protein scaffold or solvent molecules, is described using a less computationally demanding MM force field. This approach allows for the study of how the broader environment influences the electronic structure and reactivity of the active site. The application of QM/MM simulations to systems containing this compound represents a significant, yet unexplored, avenue of research.

Theoretical Studies on Ligand-Metal Interaction Energetics and Bond Dissociation Energies

A quantitative understanding of the strength of the bond between this compound and a metal center is fundamental to predicting the stability and reactivity of its coordination complexes. DFT calculations can be employed to determine ligand-metal interaction energetics and bond dissociation energies (BDEs).

The interaction energy can be partitioned into contributions from electrostatics, Pauli repulsion, and orbital interactions to provide a detailed picture of the nature of the metal-ligand bond. The BDE, which is the energy required to homolytically cleave the metal-phosphine bond, is a direct measure of the bond's strength. Comparing the calculated BDEs for a series of phosphine ligands, including this compound, coordinated to a specific metal center would allow for a quantitative assessment of its bonding capabilities relative to other common phosphines. Such comparative computational studies involving this compound are yet to be reported.

Applications in Advanced Chemical Synthesis and Materials Science

Homogeneous and Heterogeneous Catalysis in Organic Transformations